3-(Dimethylamino)-N-(4-methyl-2-(4-(pyrimidin-2-yl)piperazin-1-yl)quinolin-6-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of WAY-326820 involves multiple steps, including the formation of intermediate compounds. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. the general approach involves the following steps:
Formation of Intermediate Compounds: Initial steps involve the synthesis of intermediate compounds through various organic reactions.
Coupling Reactions: These intermediates are then coupled using specific reagents and catalysts to form the final compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
WAY-326820 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Wissenschaftliche Forschungsanwendungen
WAY-326820 has several scientific research applications, including:
Neurological Research: It is used to study and potentially treat neurological disorders by inhibiting the fibrillation of alpha-synuclein, a protein associated with Parkinson’s disease.
Biological Studies: It is used in various biological studies to understand its effects on cellular processes and pathways.
Pharmaceutical Research: It is explored for its potential therapeutic effects and as a lead compound for drug development.
Wirkmechanismus
WAY-326820 exerts its effects by inhibiting the fibrillation of alpha-synuclein, a protein that aggregates in the brains of patients with Parkinson’s disease. This inhibition helps prevent the formation of toxic aggregates, thereby protecting neuronal cells . The compound interacts with specific molecular targets and pathways involved in protein aggregation and neuroprotection .
Vergleich Mit ähnlichen Verbindungen
WAY-326820 is unique in its ability to inhibit alpha-synuclein fibrillation. Similar compounds include:
NPT-200-11: Another compound that targets alpha-synuclein aggregation but with different molecular interactions.
WAY-326820 stands out due to its specific molecular structure and interaction with alpha-synuclein, making it a valuable compound for neurological research .
If you have any more questions or need further details, feel free to ask!
Eigenschaften
Molekularformel |
C27H29N7O |
---|---|
Molekulargewicht |
467.6 g/mol |
IUPAC-Name |
3-(dimethylamino)-N-[4-methyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)quinolin-6-yl]benzamide |
InChI |
InChI=1S/C27H29N7O/c1-19-16-25(33-12-14-34(15-13-33)27-28-10-5-11-29-27)31-24-9-8-21(18-23(19)24)30-26(35)20-6-4-7-22(17-20)32(2)3/h4-11,16-18H,12-15H2,1-3H3,(H,30,35) |
InChI-Schlüssel |
GDNOJXICXVADLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)N(C)C)N4CCN(CC4)C5=NC=CC=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.